

CNX-2006: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CNX-2006

Cat. No.: B611981

[Get Quote](#)

An In-depth Analysis of the Structure, Properties, and Preclinical Profile of a Mutant-Selective EGFR Inhibitor

Introduction

CNX-2006 is a novel, third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It was developed to address the clinical challenge of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), which is frequently driven by the T790M "gatekeeper" mutation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for **CNX-2006**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

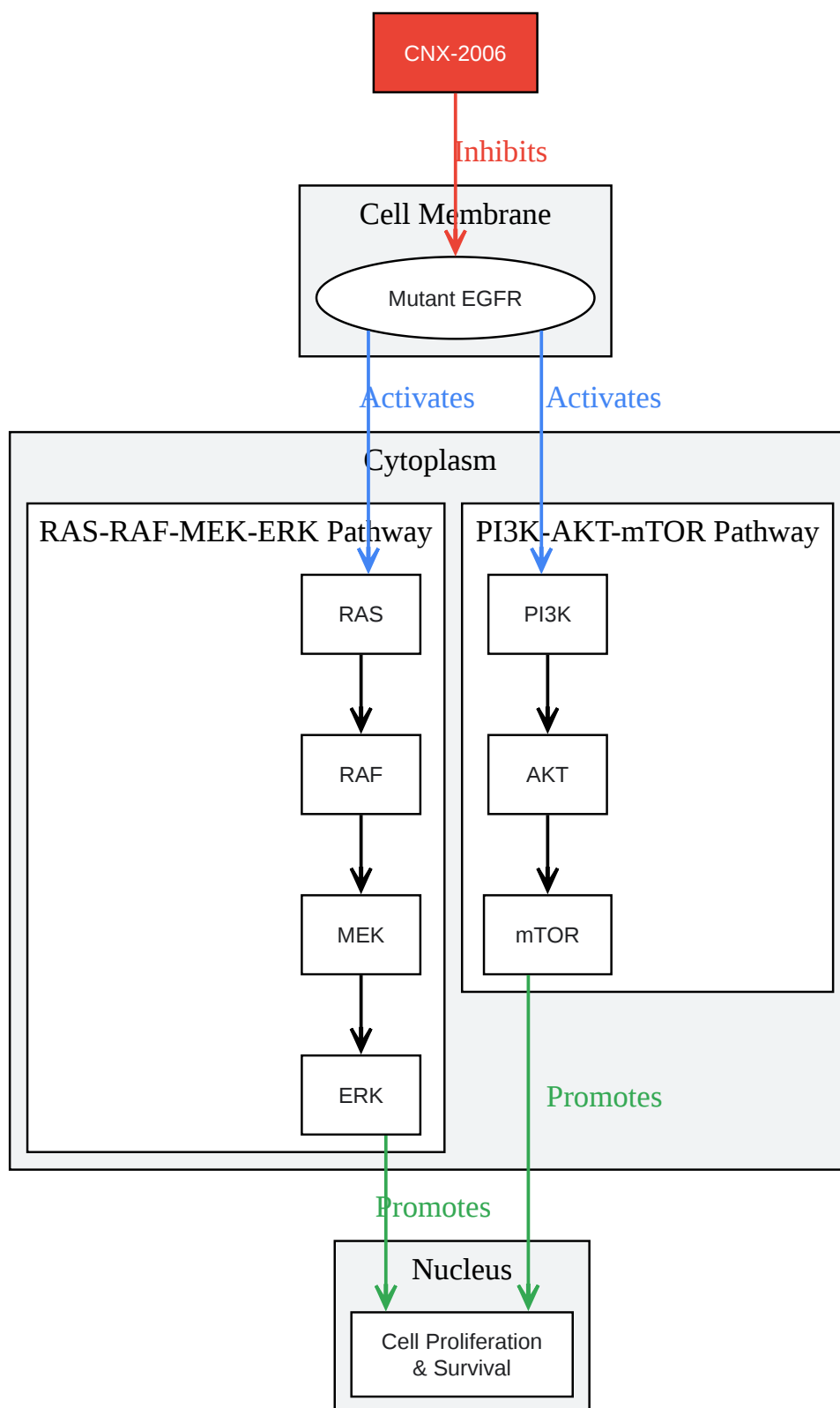
CNX-2006 is a complex small molecule with the IUPAC name N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide[1]. Its chemical structure is characterized by a pyrimidine core, which is a common scaffold for kinase inhibitors. The presence of a trifluoromethyl group and a fluoroethyl-azetidinyl moiety are key features that contribute to its potency and selectivity. The acrylamide warhead enables the irreversible covalent binding to the target protein.

Property	Value	Reference
IUPAC Name	N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidiny]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide	[1]
CAS Number	1375465-09-0	[1][2]
Molecular Formula	C26H27F4N7O2	[3][4]
Molecular Weight	545.5 g/mol	[2]
SMILES	<chem>COC1=C(NC2=NC=C(C(=N2)NC3=CC=CC(=C3)NC(=O)C=C)C(F)(F)C=CC(=C1)NC4CN(CCF)C4</chem>	[3][4]

Mechanism of Action and Signaling Pathway

CNX-2006 is an irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][6]. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity. A key characteristic of **CNX-2006** is its high selectivity for mutant EGFR, including the activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while showing significantly weaker inhibition of wild-type (WT) EGFR[5][6]. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index.

The inhibition of mutant EGFR by **CNX-2006** blocks the downstream signaling pathways that are aberrantly activated in cancer cells, leading to the suppression of tumor cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.



[Click to download full resolution via product page](#)

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of **CNX-2006**.

Preclinical Data

In Vitro Potency and Selectivity

CNX-2006 demonstrates potent inhibitory activity against EGFR harboring the T790M mutation, with an IC₅₀ value below 20 nM[5]. It is significantly more potent against EGFR-T790M cells compared to wild-type EGFR cells, with a reported selectivity of up to 1000-fold[1].

Cell Line	EGFR Mutation	IC ₅₀ (EGFR Phosphorylation)	Reference
PC9	exon 19 del	55-104 nM	[2]
HCC-827	exon 19 del	55-104 nM	[2]
NCI-H1975	L858R/T790M	~46 nM	[2]
PC9GR4	exon 19 del/T790M	~61 nM	[2]

In Vivo Efficacy

In a xenograft model using NCI-H1975 cells (harboring EGFR L858R/T790M), **CNX-2006** demonstrated significant tumor growth inhibition. Daily intraperitoneal (IP) administration of **CNX-2006** at doses of 25 mg/kg and 50 mg/kg led to tumor regression. Tumor growth was only observed after the cessation of treatment. The inhibition of EGFR phosphorylation in the tumor tissue was confirmed by immunoblotting.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and often found within patent literature, the general methodologies employed in the preclinical evaluation of **CNX-2006** are described below.

Cell Lines and Cell Culture

Human NSCLC cell lines with various EGFR mutation statuses, such as PC9 (exon 19 deletion), HCC-827 (exon 19 deletion), and NCI-H1975 (L858R/T790M), were used. Cells were cultured in standard growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Growth Inhibition Assay

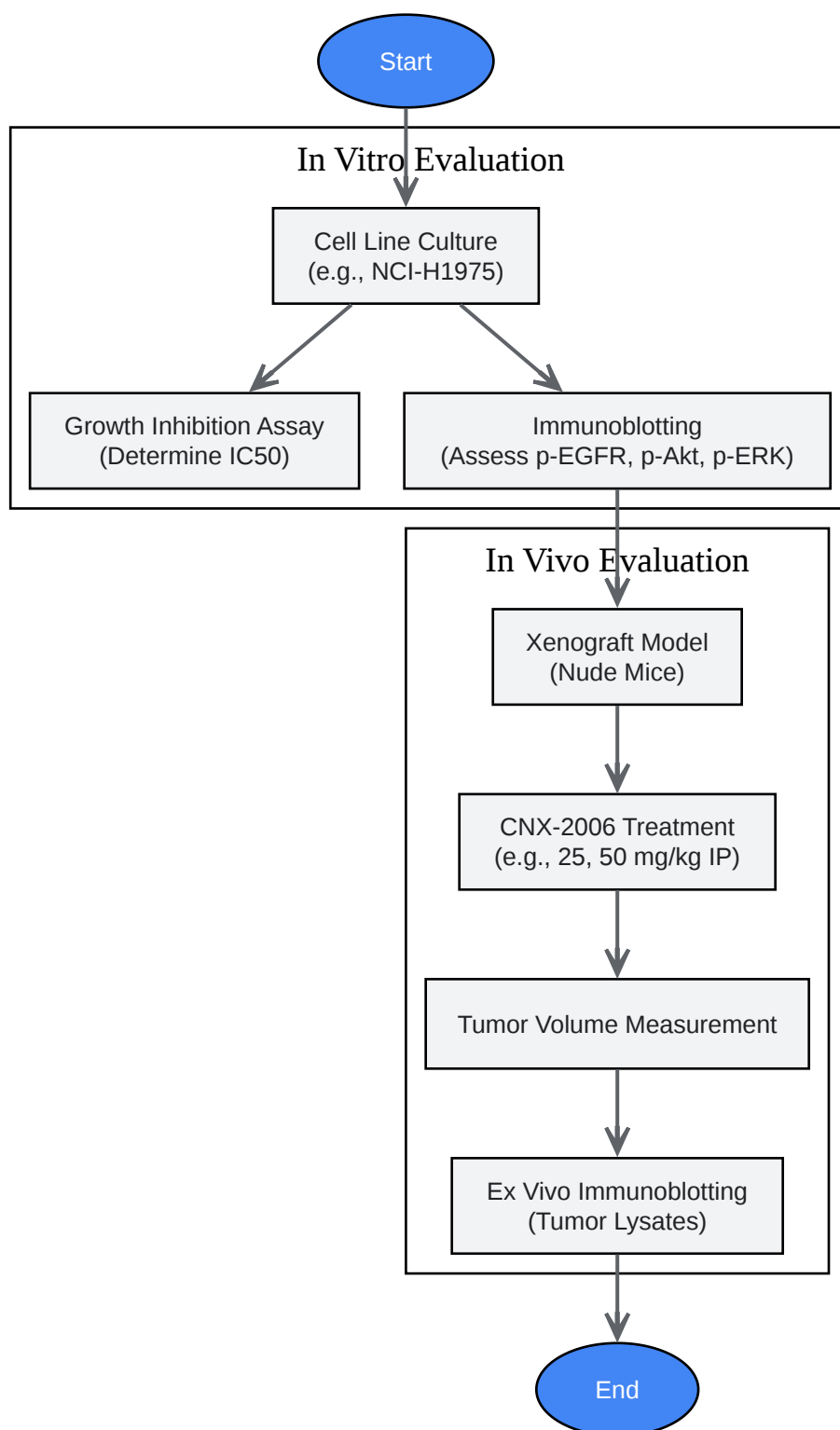
Cells were seeded in 96-well plates and treated with increasing concentrations of **CNX-2006**. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.

Immunoblotting

Cells were treated with **CNX-2006** for a defined period (e.g., 1-6 hours). Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., Akt, ERK). Following incubation with secondary antibodies, protein bands were visualized using an imaging system.

Xenograft Model

Female athymic nude mice were subcutaneously inoculated with NCI-H1975 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. **CNX-2006** was administered intraperitoneally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis, such as immunoblotting to assess target engagement.



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the preclinical evaluation of **CNX-2006**.

Conclusion

CNX-2006 is a potent and selective irreversible inhibitor of mutant EGFR, including the clinically important T790M resistance mutation. Its preclinical profile demonstrates significant anti-tumor activity in relevant cancer models. The data summarized in this technical guide highlight the potential of **CNX-2006** as a therapeutic agent for the treatment of NSCLC and provide a foundation for further drug development efforts. The insights into its mechanism of action and the experimental methodologies used for its characterization can serve as a valuable resource for researchers in the field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Pharmacokinetics of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Downstream signaling and genome-wide regulatory effects of PTK7 pseudokinase and its proteolytic fragments in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CNX-2006: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611981#cnx-2006-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com